
7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine atoms into the benzimidazole ring.
Methoxylation: Introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: It may participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like halides, acids, or bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted benzimidazoles.
Scientific Research Applications
7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole could have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways.
Medicine: Possible development as a pharmaceutical agent.
Industry: Use in the production of specialized chemicals.
Mechanism of Action
The mechanism of action would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-benzimidazole
- 6-Bromo-1H-benzimidazole
- Trifluoromethoxy-benzimidazole
Uniqueness
The unique combination of bromine, fluorine, and trifluoromethoxy groups in 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole might confer distinct chemical and biological properties compared to other benzimidazoles.
Properties
Molecular Formula |
C8H3BrF4N2O |
|---|---|
Molecular Weight |
299.02 g/mol |
IUPAC Name |
4-bromo-6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrF4N2O/c9-5-6-4(14-2-15-6)1-3(10)7(5)16-8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
PXPSFHDMLZSIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)OC(F)(F)F)Br)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Isopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B13427709.png)

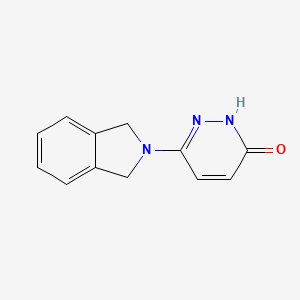

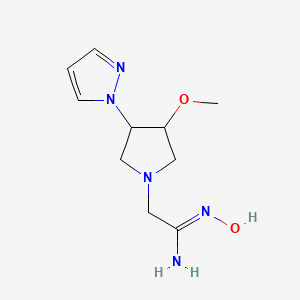
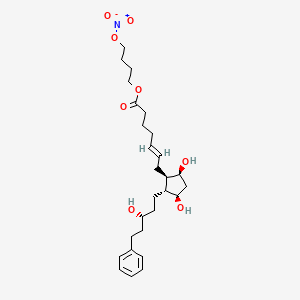
![(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)
![4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B13427739.png)

![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13427745.png)
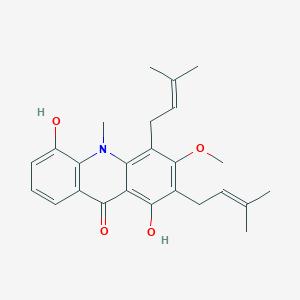
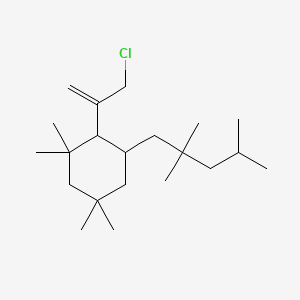
![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13427759.png)

